1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine
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Overview
Description
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a versatile chemical compound with a unique structure that includes a piperazine ring substituted with a 4-fluorophenylmethyl group and an oxan-4-yl group.
Preparation Methods
The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine typically involves the reaction of 4-fluorobenzyl chloride with 4-(oxan-4-yl)piperazine under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The mixture is stirred at an elevated temperature until the reaction is complete, followed by purification through recrystallization or column chromatography .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: Under certain conditions, the compound can undergo intramolecular cyclization to form various cyclic derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, N-substituted derivatives are common products in substitution reactions .
Scientific Research Applications
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in medicinal chemistry for the development of new drugs.
Biology: The compound is utilized in molecular biology studies to investigate the interactions of piperazine derivatives with biological targets.
Industry: The compound is used in material science for the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or agonist of certain receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine can be compared with other similar compounds, such as:
1-(4-Fluorophenyl)piperazine: This compound lacks the oxan-4-yl group, making it less versatile in certain synthetic applications.
1-Bis(4-fluorophenyl)methyl piperazine: This compound has two 4-fluorophenyl groups, which may result in different biological activities and applications.
The uniqueness of this compound lies in its combination of the 4-fluorophenylmethyl and oxan-4-yl groups, providing distinct chemical and biological properties.
Biological Activity
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a synthetic compound characterized by its unique piperazine structure, which includes a 4-fluorophenylmethyl group and an oxan-4-yl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development.
The compound can be synthesized through the reaction of 4-fluorobenzyl chloride with 4-(oxan-4-yl)piperazine under basic conditions, typically using potassium carbonate in solvents like dimethylformamide. The synthesis process is crucial for obtaining high yields and purity, which are essential for subsequent biological evaluations .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound's structure allows it to act as either an inhibitor or an agonist, influencing cellular signaling pathways and physiological responses. For instance, it may modulate the activity of neurotransmitter receptors, which could have implications for treating neurological disorders.
Pharmacological Studies
Recent studies have explored the pharmacological properties of this compound, revealing its potential as a therapeutic agent. Here are some key findings:
- Antagonistic Activity : Research indicates that derivatives of piperazine, including this compound, can act as antagonists at cannabinoid receptors (CB1). Such activity may be beneficial in managing obesity and metabolic disorders. A study highlighted that modifications to the piperazine structure could enhance selectivity for peripheral CB1 receptors over central ones, potentially reducing side effects associated with central nervous system penetration .
- Monoamine Oxidase Inhibition : The compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Specific derivatives demonstrated significant inhibitory activity against MAO-B, with IC50 values indicating potent action. This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's .
Case Studies
- Study on Cannabinoid Receptor Antagonists :
-
MAO-B Inhibition Study :
- Objective : To assess the inhibitory effects on MAO-B and explore structure-activity relationships.
- Results : Compounds were found to be reversible inhibitors with high selectivity indices for MAO-B. The most potent inhibitor had an IC50 value of 0.013 µM, suggesting that structural modifications can significantly enhance biological activity .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
1-(4-Fluorophenyl)piperazine | Lacks oxan-4-yl group | Moderate receptor activity |
1-Bis(4-fluorophenyl)methylpiperazine | Contains two 4-fluorophenyl groups | Enhanced receptor binding but increased side effects |
1-[(4-Fluorophenyl)methyl]piperazine | Contains oxan-4-y group | Potent antagonist at CB1 with reduced CNS penetration |
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O/c17-15-3-1-14(2-4-15)13-18-7-9-19(10-8-18)16-5-11-20-12-6-16/h1-4,16H,5-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPLSJPPEWCUMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2CCN(CC2)CC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.